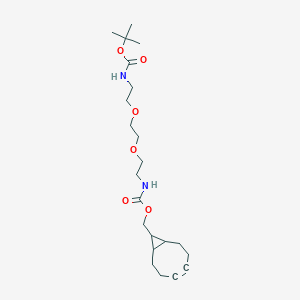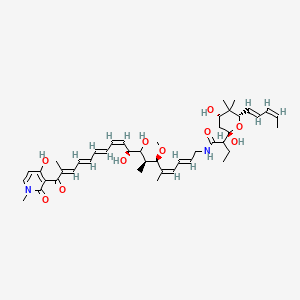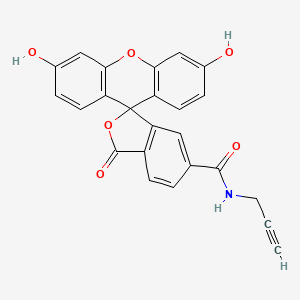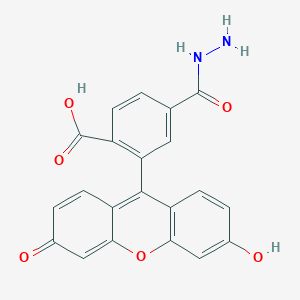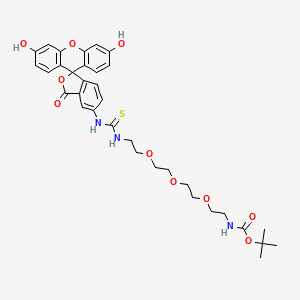
Fluorescein-PEG3-(N-Boc)-Amine
Vue d'ensemble
Description
Fluorescein-PEG3-(N-Boc)-Amine is a PEG-based PROTAC linker . It belongs to the PEG class and can be used in the synthesis of PROTAC molecules . PROTACs are bifunctional molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
This compound is used in the synthesis of PROTACs . The synthesis involves the connection of two different ligands by a linker .Molecular Structure Analysis
The molecular formula of this compound is C34H39N3O10S . Its molecular weight is 681.75 .Chemical Reactions Analysis
In the context of PROTACs, this compound plays a crucial role. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight of 681.75 and its molecular formula of C34H39N3O10S . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .Applications De Recherche Scientifique
Synthesis and Application in Biochemistry
Fluorescein-PEG3-(N-Boc)-Amine is a compound with significant relevance in the field of biochemistry and biophysics. In a study by Stöhr et al. (2011), peracetylated sugars were attached to α-BOC-lysine and α-Z-lysine, and subsequently copolymerized with PEGylated lysine-NCA. Fluorescein isothiocyanate (FITC) was then coupled to the free ε-NH2 groups of the lysine repeating units. This process resulted in water-soluble, α-helical copolypeptides that could be used for selective cell staining or targeted drug delivery (Stöhr et al., 2011).
Derivatization and Analysis
The this compound compound also finds application in the derivatization and analysis of various biological molecules. In a study by Beard et al. (2004), fluorescein derivatives, including those similar to this compound, were used for on-chip derivatization and electrophoresis in the analysis of biogenic amines. The study highlighted the use of dichlorotriazine fluorescein (DTAF) as a superior in situ derivatizing agent for biogenic amines in microfluidic devices (Beard et al., 2004).
Fluorescence Imaging and Probing
This compound derivatives are pivotal in fluorescence imaging and probing. A study by Peng et al. (2010) explored fluorescein-functionalized graphene oxide (GO) synthesized via a PEG bridge for intracellular imaging. This application demonstrates the use of fluorescein derivatives in creating fluorescent nanoprobes for cellular imaging (Peng et al., 2010).
Biomedical Applications
In the biomedical field, this compound is used in the development of theranostics. Majd et al. (2013) synthesized targeted fluoromagnetic nanoparticles using fluorescein isothiocyanate (FITC) for imaging human breast cancer MCF-7 cells. These nanoparticles demonstrated potential in both imaging and therapy (Majd et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N3O10S/c1-33(2,3)47-32(41)36-11-13-43-15-17-44-16-14-42-12-10-35-31(48)37-21-4-7-25-24(18-21)30(40)46-34(25)26-8-5-22(38)19-28(26)45-29-20-23(39)6-9-27(29)34/h4-9,18-20,38-39H,10-17H2,1-3H3,(H,36,41)(H2,35,37,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPKKGHAKHLTNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N3O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



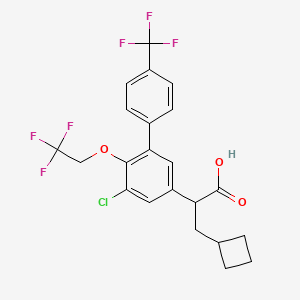

![5-[[6-Chloranyl-5-(1-Methylindol-5-Yl)-1h-Benzimidazol-2-Yl]oxy]-2-Methyl-Benzoic Acid](/img/structure/B607396.png)


